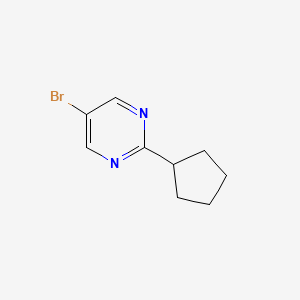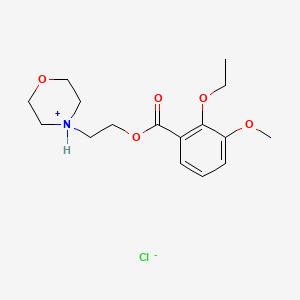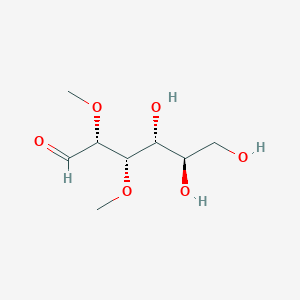
7-(2-Methylphenyl)pteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methylphenyl)pteridin-4-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their fused pyrimidine and pyrazine rings, and they play significant roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylphenyl)pteridin-4-amine typically involves the reaction of 7-chloropterin with 2-methylphenylamine. The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the substitution of the chlorine atom with the 2-methylphenylamine group . The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Methylphenyl)pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropteridines.
Substitution: Various substituted pteridines depending on the reagents used.
Applications De Recherche Scientifique
7-(2-Methylphenyl)pteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Industry: Used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-(2-Methylphenyl)pteridin-4-amine involves its interaction with various molecular targets. In biological systems, it can act as a cofactor for enzymes, facilitating redox reactions. The compound’s structure allows it to participate in electron transfer processes, making it crucial in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pterin: A basic pteridine compound with similar structural features.
Xanthopterin: Another pteridine derivative with distinct biological roles.
Leucopterin: Known for its presence in butterfly wings and its unique properties.
Uniqueness
7-(2-Methylphenyl)pteridin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2-methylphenyl group enhances its solubility and reactivity compared to other pteridines .
Propriétés
Numéro CAS |
30146-30-6 |
|---|---|
Formule moléculaire |
C13H11N5 |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
7-(2-methylphenyl)pteridin-4-amine |
InChI |
InChI=1S/C13H11N5/c1-8-4-2-3-5-9(8)10-6-15-11-12(14)16-7-17-13(11)18-10/h2-7H,1H3,(H2,14,16,17,18) |
Clé InChI |
RYYKKPVXXZJWEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CN=C3C(=NC=NC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


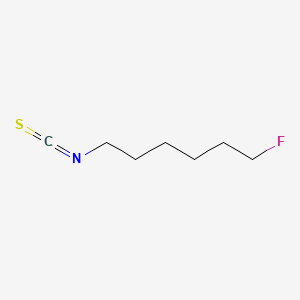
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
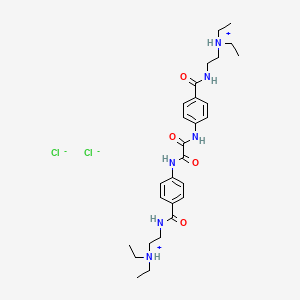
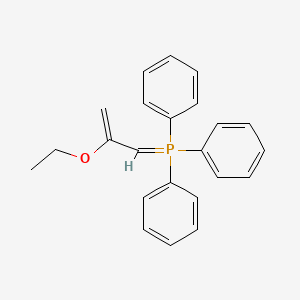
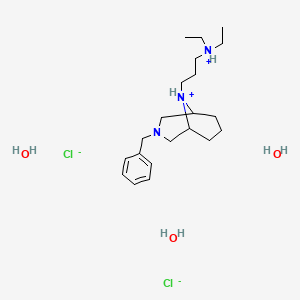
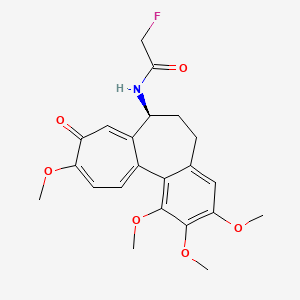
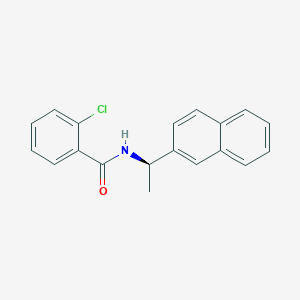
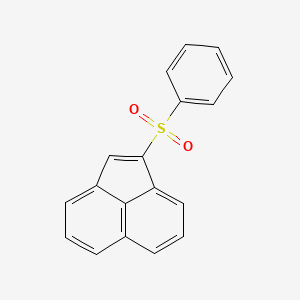
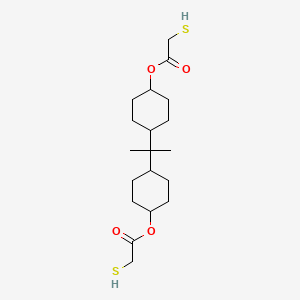
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)

